![molecular formula C8H10IN B1599850 3-Iodo-2,6-dimethylaniline CAS No. 784107-79-5](/img/structure/B1599850.png)
3-Iodo-2,6-dimethylaniline
Overview
Description
3-Iodo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms at the 3rd position are replaced by an iodine atom and the hydrogen atoms at the 2nd and 6th positions are replaced by methyl groups
Mechanism of Action
Target of Action
3-Iodo-2,6-dimethylaniline is a synthetic compound that is primarily used as a building block in chemical synthesis It’s known that 2,6-dimethylaniline, a related compound, has been classified as a carcinogen , indicating that it may interact with DNA or other cellular components.
Mode of Action
It is synthesized through an aromatic iodination reaction with molecular iodine . This suggests that the iodine atom in the compound could potentially be involved in its interactions with its targets.
Biochemical Pathways
Given its use as a building block in chemical synthesis , it’s likely that its primary role is in the formation of more complex molecules in various synthetic pathways.
Pharmacokinetics
A related compound, 2,6-dimethylaniline, is known to be absorbed through the skin and respiratory system, and it can cause irritation and toxicity .
Result of Action
As a building block in chemical synthesis , its primary role is likely in the formation of more complex molecules. The effects of these molecules would depend on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, heat, and air . Moreover, its efficacy in chemical reactions can be influenced by the presence of other reagents, the pH of the solution, and the temperature of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,6-dimethylaniline typically involves the iodination of 2,6-dimethylaniline. One common method is the aromatic iodination using molecular iodine. The reaction is carried out in the presence of an oxidizing agent such as iodic acid or silver sulfate. The reaction conditions generally include dissolving 2,6-dimethylaniline in a suitable solvent like diethyl ether, followed by the addition of molecular iodine and the oxidizing agent. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by extraction and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar iodination methods. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of 2,6-dimethylaniline.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include amino derivatives of 2,6-dimethylaniline.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3-Iodo-2,6-dimethylaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antiviral drugs. It has been utilized in the synthesis of rilpivirine, an antiretroviral medication used to treat HIV. The compound undergoes multiple reactions such as halogenation and coupling, optimizing yields from 18.5% to 21% while reducing reaction time significantly from 69 hours to just 90 minutes.
Synthesis of Anesthetics
This compound also plays a role in synthesizing anesthetics through reactions like amidation and alkylation. The use of this compound has led to the development of anesthetic drugs with improved pharmacological profiles, enhancing their effectiveness and safety.
Anticancer Research
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro tests on human cancer cell lines such as HeLa and MCF-7 have shown significant reductions in cell viability at concentrations above 50 µM after 48 hours of treatment. This suggests potential pathways for developing new anticancer therapies .
Analytical Chemistry
Method Development
In analytical chemistry, this compound is employed to develop and validate methods like reverse-phase ultra-performance liquid chromatography (RP-UPLC). This application allows for the detection and quantification of impurities at low levels, ensuring quality control in pharmaceutical products. The methods developed have shown robustness and compliance with ICH Q2 guidelines.
Materials Science
Synthesis of Iodoindoles
The compound is also significant in materials science for synthesizing iodoindoles through reactions such as Sonogashira coupling and electrophilic cyclization. These iodoindoles are important intermediates in producing pharmaceuticals and agrochemicals, with yields ranging from 67% to 70% demonstrating the efficiency of these synthetic methods.
Data Table: Key Applications of this compound
Case Studies
Antimicrobial Study
A study on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding supports its potential development as a therapeutic agent against bacterial infections.
Anticancer Investigation
In a recent investigation involving human cancer cell lines (HeLa and MCF-7), treatment with this compound resulted in a marked decrease in cell viability after exposure to concentrations above 50 µM over a period of 48 hours. These results underscore its potential use as an anticancer compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,6-dimethylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2,6-Dimethyl-4-iodoaniline: Iodine atom at the 4th position, resulting in different chemical properties and reactivity.
Uniqueness
The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it a valuable building block in organic synthesis and medicinal chemistry .
Biological Activity
3-Iodo-2,6-dimethylaniline is an aromatic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, biological activity, and its implications in drug development.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the third position and two methyl groups at the second and sixth positions of the benzene ring. Its molecular formula is with a molecular weight of 283.54 g/mol. The compound's structure allows for significant interactions with biological targets due to the aromatic amine moiety, which can participate in hydrogen bonding and other interactions.
Synthesis
The synthesis of this compound typically involves the iodination of 2,6-dimethylaniline. A common method includes using iodinating agents such as 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), which provides a recyclable and environmentally benign approach to iodination without the need for additional solvents or catalysts .
Anticancer Potential
Research indicates that this compound exhibits potential anticancer properties. The compound's structure allows it to interact with various biological targets associated with cancer progression. For instance, studies have shown that derivatives of aromatic amines can inhibit cell proliferation in certain cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the iodo group may enhance the compound's reactivity towards nucleophiles or facilitate interactions with specific enzymes involved in metabolic pathways .
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Toxicology and Safety Concerns
Despite its potential therapeutic applications, safety concerns regarding the use of this compound must be addressed. The compound's toxicity profile needs thorough evaluation through preclinical studies to ensure safety in clinical applications. Its structural similarity to known toxic compounds necessitates careful consideration during drug development.
Properties
IUPAC Name |
3-iodo-2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINMAWPQCYWTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466267 | |
Record name | 3-Iodo-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784107-79-5 | |
Record name | 3-Iodo-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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